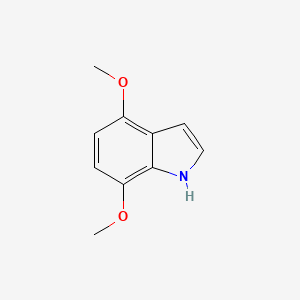

4,7-dimethoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDGAYDZZUTPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333510 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-39-3 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dimethoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dimethoxy-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights and the causal reasoning behind experimental choices. We will primarily focus on the efficient Leimgruber-Batcho indole synthesis, with a comparative discussion of the classical Fischer indole synthesis. Furthermore, a detailed analysis of the expected spectroscopic characteristics of the target molecule is provided, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and quality control.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Methoxy-substituted indoles, in particular, are of significant interest as the methoxy groups can modulate the electronic and steric properties of the indole ring, influencing its biological activity and reactivity. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel bioactive molecules.

Strategic Synthesis of this compound

The selection of a synthetic route is paramount and is dictated by factors such as the availability of starting materials, reaction efficiency, scalability, and the mildness of reaction conditions. For the synthesis of this compound, the Leimgruber-Batcho synthesis stands out as a superior method.

Primary Recommended Route: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process is renowned for its high yields and the use of readily accessible starting materials, making it a preferred choice over many classical methods.[1][2]

Scientific Rationale: The key to the Leimgruber-Batcho synthesis is the initial formation of a highly conjugated enamine intermediate from an o-nitrotoluene derivative. The electron-withdrawing nitro group enhances the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent condensation with a formamide acetal.[3] The resulting enamine then undergoes a reductive cyclization to furnish the indole ring. This strategy avoids the often harsh acidic conditions required in other indole syntheses, such as the Fischer synthesis.

Workflow Diagram:

Caption: Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of trans-β-(Dimethylamino)-2-nitro-4,7-dimethoxystyrene (Enamine Intermediate)

-

To a stirred solution of 2,5-dimethoxy-1-methyl-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often a vividly colored solid due to its extended conjugation.[1]

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Alternative Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4]

Scientific Rationale: The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A[4][4]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring.[4] While a robust method, the Fischer synthesis often requires strongly acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups.

Workflow Diagram:

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol:

-

Prepare the phenylhydrazone by reacting 2,5-dimethoxyphenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation, or an acetaldehyde equivalent).

-

Treat the phenylhydrazone with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

Heat the reaction mixture to facilitate the cyclization.

-

After the reaction is complete, quench the reaction mixture by pouring it into ice-water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comprehensive Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrrolic, and methoxy protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 8.0 - 8.5 | br s | - |

| H-2 | 7.1 - 7.3 | t | ~2.5-3.0 |

| H-3 | 6.4 - 6.6 | t | ~2.5-3.0 |

| H-5 | 6.6 - 6.8 | d | ~8.5-9.0 |

| H-6 | 6.8 - 7.0 | d | ~8.5-9.0 |

| 4-OCH₃ | 3.8 - 4.0 | s | - |

| 7-OCH₃ | 3.8 - 4.0 | s | - |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 122 - 125 |

| C-3 | 100 - 103 |

| C-3a | 128 - 131 |

| C-4 | 145 - 148 |

| C-5 | 105 - 108 |

| C-6 | 115 - 118 |

| C-7 | 148 - 151 |

| C-7a | 130 - 133 |

| 4-OCH₃ | 55 - 57 |

| 7-OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1200 and 1050 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Expected Molecular Ion [M]⁺: m/z = 177.0790 (for C₁₀H₁₁NO₂)

-

Major Fragmentation Pathways: The fragmentation of indoles typically involves the loss of small molecules such as HCN. For this compound, the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion is a likely fragmentation pathway.

Conclusion

This technical guide has outlined a robust and efficient strategy for the synthesis of this compound via the Leimgruber-Batcho synthesis, with the Fischer indole synthesis presented as a viable alternative. The provided experimental protocols and the rationale behind the synthetic choices are intended to empower researchers in their synthetic endeavors. Furthermore, the detailed predicted spectroscopic data serves as a crucial reference for the unambiguous characterization of the target molecule. The synthesis and characterization of this and other substituted indoles will undoubtedly continue to be a fertile area of research, with significant implications for the development of new therapeutics and advanced materials.

References

A Comprehensive Spectroscopic Guide to 4,7-Dimethoxy-1H-indole for the Research Professional

This technical guide provides an in-depth analysis of the spectroscopic signature of 4,7-dimethoxy-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with detailed experimental data to offer a comprehensive characterization of this molecule. By understanding its unique spectral fingerprint, researchers can ensure accurate identification, assess purity, and elucidate its role in complex chemical systems.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) substituted at the 4 and 7 positions of the benzene moiety. This substitution pattern significantly influences the electron distribution within the aromatic system, leading to a distinct and predictable spectroscopic profile.

The primary analytical techniques for the characterization of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Data are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger spectral width (around 220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Causality in Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the acidic nature of trace impurities can lead to broadening of the N-H proton signal. DMSO-d₆ is an excellent alternative that can form hydrogen bonds, often resulting in a sharper N-H signal at a more downfield chemical shift.

-

High-Field Instrument: Using a higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in substituted indoles.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~8.0 (broad s) | Broad Singlet | - | 1H |

| H -2 | ~7.0 | Triplet | ~2.5 | 1H |

| H -3 | ~6.4 | Triplet | ~2.5 | 1H |

| H -5 | ~6.6 | Doublet | ~8.0 | 1H |

| H -6 | ~6.9 | Doublet | ~8.0 | 1H |

| 4-OCH ₃ | ~3.9 | Singlet | - | 3H |

| 7-OCH ₃ | ~3.9 | Singlet | - | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0 ppm in CDCl₃). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace acidic protons or water.

-

Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, are characteristically coupled to each other, resulting in triplets with a small coupling constant (J ≈ 2.5-3.0 Hz). H-2 is typically found slightly more downfield than H-3 due to its proximity to the electronegative nitrogen atom.

-

Benzene Protons (H-5, H-6): The protons on the benzene ring, H-5 and H-6, are ortho to each other and thus appear as doublets with a larger coupling constant (J ≈ 8.0 Hz), which is typical for ortho-coupling in aromatic systems. The electron-donating methoxy groups at positions 4 and 7 shield these protons, causing them to appear in a relatively upfield region for aromatic protons.

-

Methoxy Protons (4-OCH₃, 7-OCH₃): The two methoxy groups each give rise to a sharp singlet, integrating to three protons each. Their chemical shift is typically around 3.9 ppm. Distinguishing between the 4- and 7-methoxy groups unequivocally would require 2D NMR experiments like NOESY.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~122 |

| C-3 | ~100 |

| C-3a | ~120 |

| C-4 | ~150 |

| C-5 | ~103 |

| C-6 | ~115 |

| C-7 | ~148 |

| C-7a | ~128 |

| 4-OC H₃ | ~56 |

| 7-OC H₃ | ~56 |

Note: These are approximate values based on typical indole spectra and substituent effects.

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons (C-3a, C-4, C-7, C-7a): The carbons bearing the methoxy groups (C-4 and C-7) are the most deshielded carbons in the benzene ring, appearing far downfield (~148-150 ppm). The bridgehead carbons (C-3a and C-7a) appear in the typical aromatic region.

-

Pyrrole Carbons (C-2, C-3): C-2 is typically found around 122 ppm, while C-3 is significantly more shielded, appearing around 100 ppm. This upfield shift of C-3 is a characteristic feature of the indole ring system.

-

Benzene CH Carbons (C-5, C-6): These carbons appear in the aromatic region, with their exact shifts influenced by the shielding effect of the adjacent methoxy groups.

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are found in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Causality in Experimental Choices:

-

ATR vs. KBr: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. KBr pellets, while more traditional, can sometimes provide sharper peaks but are more labor-intensive to prepare and can be affected by moisture.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1600-1450 | C=C Aromatic Ring Stretch | Strong |

| ~1250-1000 | C-O Stretch (Aryl Ether) | Strong |

| ~900-675 | C-H Out-of-Plane Bending | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp to medium peak around 3400 cm⁻¹ is indicative of the N-H bond in the pyrrole ring[1].

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups in the methoxy substituents[2].

-

Aromatic C=C Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the fused aromatic rings[2][3].

-

C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region are a key indicator of the aryl ether C-O bonds of the methoxy groups[4].

-

C-H Out-of-Plane Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality in Experimental Choices:

-

Ionization Method: EI is chosen for its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint and is highly reproducible across different instruments. This is invaluable for structural elucidation and library matching.

Caption: Proposed key fragmentation pathway in EI-MS.

Mass Spectrum Data and Interpretation

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 177 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 134 | [M - CH₃ - CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of C₁₀H₁₁NO₂. This is often the base peak or a very intense peak in the spectrum of aromatic compounds.

-

[M-15] Peak: A common and significant fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 162 ([M-15])[5].

-

Subsequent Fragmentation: The [M-15] fragment can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO), to give a fragment at m/z 134[5]. The fragmentation of indoles can be complex, but these initial losses are highly diagnostic[6].

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive dataset serves as an essential reference for any researcher working with this important indole derivative, ensuring confident structural assignment and quality control in synthetic and analytical applications.

References

An In-Depth Technical Guide to 4,7-Dimethoxy-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1H-indole is a heterocyclic aromatic compound that belongs to the indole family. The indole scaffold is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as the dimethoxy-substituted analogue, of significant interest to the scientific community. The presence and position of the methoxy groups on the indole ring profoundly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its potential applications in drug discovery and materials science.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) attached at the 4th and 7th positions of the indole nucleus.

The Biological Versatility of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Methoxy-Indoles in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The introduction of a methoxy (-OCH₃) group to this scaffold profoundly alters its electronic and steric properties, enhancing its reactivity and biological activity.[2] Methoxy-activated indoles represent a "privileged scaffold," a molecular framework that can be tailored to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological effects.[1] This in-depth technical guide provides a comprehensive exploration of the biological activities of methoxy-activated indoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Division

Methoxy-activated indoles have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy.[4]

Mechanism of Action: Disruption of Microtubule Dynamics

A significant number of methoxy-indole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[3] This binding event disrupts the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5] The electron-donating nature of the methoxy group can enhance the binding affinity of the indole scaffold to the colchicine site, thereby increasing its tubulin polymerization inhibitory activity.

Signaling Pathway: Methoxy-Indole Induced Tubulin Disruption and Apoptosis

Caption: Methoxy-indole binding to the colchicine site of β-tubulin inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Methoxy-Indoles

The position and number of methoxy groups on the indole ring, as well as other substituents, play a crucial role in determining the anticancer potency and mechanism of action.

-

Position of the Methoxy Group: Studies have shown that the location of the methoxy group can dramatically alter the biological outcome. For instance, shifting a methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold switched the mechanism of cell death from methuosis (a non-apoptotic form of cell death) to microtubule disruption.[6]

-

Multiple Methoxy Groups: The presence of multiple methoxy groups, particularly a trimethoxyphenyl moiety, is a common feature in potent tubulin polymerization inhibitors.[5]

-

Other Substituents: The addition of other functional groups, such as halogens or a carbonyl group at specific positions, can further enhance cytotoxic activity.[7]

Table 1: Anticancer Activity of Selected Methoxy-Activated Indoles

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Indolyl-pyridinyl-propenones | 6-methoxy analogue | Glioblastoma | Varies | Microtubule disruption | [6] |

| 2-Phenylindoles | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | Tubulin polymerization inhibition | [8] |

| Arylthioindoles | Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | MCF-7 (Breast) | 0.013 | Tubulin polymerization inhibition | [9] |

| Indole-based Oxalamides | St. 33 | HeLa, PC-3, HCT-116 | Varies | Potent anticancer activity | [5] |

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and methoxy-activated indoles have demonstrated significant potential as anti-inflammatory agents.[10] Their mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Methoxy-indoles can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[11] This is achieved by inhibiting the expression and activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Signaling Pathway: Methoxy-Indole Inhibition of NF-κB and MAPK Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 4,7-Dimethoxy-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, isolation, and characterization of 4,7-dimethoxy-1H-indole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets. The introduction of methoxy groups at the 4 and 7 positions of the indole ring significantly influences the molecule's electronic properties and metabolic stability, making this compound an attractive starting point for the synthesis of new chemical entities. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3]

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached through several established synthetic methodologies for indole ring formation. The choice of a specific route often depends on the availability of starting materials, desired scale, and the targeted substitution pattern on the final molecule.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A plausible and widely applicable method for the synthesis of the this compound core is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization.

Diagram of the Proposed Fischer Indole Synthesis Workflow:

Caption: Proposed Fischer Indole Synthesis for this compound.

Experimental Protocol: A Proposed Synthesis of this compound

-

Step 1: Hydrazone Formation. To a solution of 2,5-dimethoxyphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). To this mixture, add pyruvic acid (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. Once the hydrazone formation is complete, heat the reaction mixture to reflux for 4-6 hours to induce the[5][5]-sigmatropic rearrangement and cyclization.

-

Step 3: Work-up and Isolation of the Intermediate. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound-2-carboxylic acid.

-

Step 4: Decarboxylation. The crude carboxylic acid intermediate is heated at a temperature above its melting point (typically 180-200 °C) until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.

-

Step 5: Purification. The resulting crude this compound is then purified by column chromatography on silica gel.

Isolation and Purification of this compound Derivatives

The purification of the synthesized indole derivatives is critical to ensure the removal of unreacted starting materials, byproducts, and catalysts, which could interfere with subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of these compounds.[6][7]

Table 1: Proposed HPLC Purification Parameters for this compound

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for ionizable compounds and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase chromatography. |

| Gradient Elution | 30% B to 90% B over 20 minutes | A gradient is often necessary to effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Detection | UV at 220 nm and 280 nm | Indole derivatives typically exhibit strong absorbance at these wavelengths. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Diagram of the Purification Workflow:

Caption: General workflow for the HPLC purification of indole derivatives.

Spectroscopic Characterization

Unambiguous structural elucidation of the synthesized this compound and its derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed picture of the molecular structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the indole ring are characteristic and provide a fingerprint of the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on known data for similar indole derivatives. Actual experimental values may vary slightly.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-H | ~8.0 (br s) | - |

| C2-H | ~7.0 (t) | ~122 |

| C3-H | ~6.5 (t) | ~102 |

| C4 | - | ~145 |

| C5-H | ~6.8 (d) | ~110 |

| C6-H | ~6.9 (d) | ~115 |

| C7 | - | ~150 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| 4-OCH₃ | ~3.9 (s) | ~56 |

| 7-OCH₃ | ~3.8 (s) | ~55 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[10][11]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 146 | [M - OCH₃]⁺ |

| 134 | [M - CH₃ - CO]⁺ |

Diagram of a Typical Characterization Workflow:

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, isolation, and characterization of this compound derivatives. The methodologies described herein provide a solid foundation for researchers to produce and validate these valuable chemical entities. The versatility of the indole scaffold, combined with the electronic influence of the dimethoxy substitution pattern, presents a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on the elaboration of the this compound core to generate libraries of diverse derivatives for high-throughput screening against a wide range of biological targets.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. scielo.br [scielo.br]

theoretical studies of 4,7-dimethoxy-1H-indole

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 4,7-Dimethoxy-1H-Indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and photophysical properties. The substitution pattern on the indole ring critically dictates its electronic behavior and, consequently, its function. This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, spectroscopic, and reactivity properties of this molecule. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering both foundational principles and practical, step-by-step protocols for in-silico analysis. By explaining the causality behind methodological choices, this guide aims to empower researchers to conduct and interpret high-quality computational studies on substituted indoles and similar heterocyclic systems.

Introduction: The Significance of the Indole Scaffold and Methoxy Substitution

Indole, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. Its unique electronic structure allows it to participate in various non-covalent interactions and chemical reactions, making it a versatile building block in drug design.

The introduction of substituents onto the indole core provides a powerful strategy for modulating its physicochemical properties. Methoxy (-OCH₃) groups, in particular, are strong electron-donating groups through resonance (+R effect). In the case of this compound, the placement of these groups on the benzene portion of the scaffold is expected to significantly influence the electron density distribution across the entire molecule. This electronic perturbation has profound implications for the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), its reactivity towards electrophiles and nucleophiles, and its absorption of ultraviolet-visible light.

Theoretical studies offer a powerful, cost-effective, and precise lens through which to examine these properties before embarking on extensive experimental synthesis and testing.[1] Computational chemistry allows for the detailed exploration of molecular geometries, electronic landscapes, and reaction pathways that can be difficult to access experimentally.[1] This guide focuses on establishing a robust computational framework for characterizing this compound.

Core Computational Methodologies: DFT and TD-DFT

The foundation of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT).[2] DFT methods are chosen for their excellent balance of computational cost and accuracy in describing the electronic structure of π-conjugated systems like indoles.[3]

-

Expertise in Method Selection : For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable predictions of ground-state geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[2][4] To accurately describe the electron distribution, including the lone pairs on the oxygen and nitrogen atoms, we utilize the 6-311+G(d,p) basis set. The + indicates the addition of diffuse functions to handle lone pairs and anions, while the (d,p) polarization functions allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.

-

For Spectroscopic Properties : To investigate the electronic excited states and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[5][6] It provides reliable estimates of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[7]

Protocol 1: Standard Computational Workflow

The following steps outline a self-validating system for the theoretical analysis of this compound.

-

Structure Drawing & Pre-optimization : Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

-

Ground State Geometry Optimization :

-

Set up a DFT calculation using the chosen functional and basis set (B3LYP/6-311+G(d,p)).

-

Run a geometry optimization (Opt) calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a local minimum on the potential energy surface).

-

-

Vibrational Frequency Analysis :

-

Perform a frequency (Freq) calculation at the same level of theory (B3LYP/6-311+G(d,p)) using the optimized geometry from the previous step.

-

Trustworthiness Check : The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide thermodynamic data (enthalpy, Gibbs free energy) and the theoretical vibrational (IR) spectrum.

-

-

Electronic and Reactivity Analysis :

-

From the optimized structure output, extract the energies of the Frontier Molecular Orbitals (HOMO and LUMO).

-

Generate the Molecular Electrostatic Potential (MEP) map to visualize charge distribution.

-

-

Excited State (UV-Vis) Calculation :

-

Using the optimized ground state geometry, perform a TD-DFT calculation (e.g., TD(NStates=10)) to compute the first several electronic excited states.

-

Analyze the output to obtain the excitation wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO).

-

Caption: Computational workflow for analyzing this compound.

Molecular Geometry and Electronic Properties

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The indole core is expected to be largely planar, with the methoxy groups oriented to minimize steric hindrance while maximizing electronic conjugation.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[8] The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity.[8] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[8]

For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO significantly compared to unsubstituted indole, thereby reducing the HOMO-LUMO gap.[9] The HOMO is typically a π-orbital distributed across the entire bicyclic system, while the LUMO is a π*-orbital. The methoxy groups will contribute significantly to the electron density of the HOMO.

Caption: Frontier Molecular Orbitals and the HOMO-LUMO energy gap (ΔE).

| Parameter | Expected Value (eV) | Significance |

| EHOMO | ~ -5.0 to -5.5 | Electron-donating ability |

| ELUMO | ~ -0.5 to -1.0 | Electron-accepting ability |

| ΔE (Gap) | ~ 4.0 to 4.5 | Chemical reactivity & electronic transitions |

Note: These are typical values for substituted indoles and serve as an illustrative example.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[10][11] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For this compound, these are expected around the oxygen atoms of the methoxy groups and on the pyrrole ring, particularly at the C3 position.[11]

-

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites prone to nucleophilic attack. The most positive potential is typically found on the N-H proton of the indole ring.[11]

Theoretical Spectroscopic Analysis (UV-Vis)

TD-DFT calculations predict the electronic absorption spectrum, which is crucial for understanding the photophysical properties of the molecule.[4][5] The output provides a list of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strength, f).

For aromatic systems like indole, the primary absorption bands arise from π → π* transitions. The electron-donating methoxy groups are known to cause a bathochromic (red) shift in the absorption spectrum compared to the parent indole, meaning they absorb light at longer wavelengths.[9]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~290 - 310 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~260 - 280 | > 0.2 | HOMO-1 → LUMO |

| S₀ → S₃ | ~220 - 240 | > 0.3 | HOMO → LUMO+1 |

Note: This table presents hypothetical but representative TD-DFT results for a dimethoxy-substituted indole. The strongest transitions (highest f values) correspond to the most intense peaks in the experimental spectrum.

Chemical Reactivity Analysis

From the HOMO and LUMO energies obtained via DFT, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity.[12][13] These descriptors, derived from conceptual DFT, provide a quantitative framework for the principles of chemical hardness and softness.[8]

Definitions based on Koopman's Theorem:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

Global Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons. A higher (less negative) value indicates higher reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. A larger value implies greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | The ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; its "electrophilic power". |

These indices provide a powerful quantitative measure of the molecule's stability and propensity to react, which is invaluable in the context of drug design and materials science.[12][13] For this compound, the reduced HOMO-LUMO gap will lead to lower hardness and higher softness values compared to indole, quantifying its increased reactivity.

Potential Applications and Future Directions

The theoretical data generated for this compound provides a solid foundation for predicting its utility.

-

Drug Development : The MEP map and reactivity descriptors can guide the design of derivatives that interact favorably with specific biological targets.[14] For example, identifying the most nucleophilic site can inform strategies for C-H functionalization to build more complex molecules. The calculated electronic properties can also be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[13]

-

Materials Science : The predicted absorption spectrum and HOMO-LUMO gap are critical for assessing the potential of this molecule as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Future theoretical work could involve simulating the molecule's behavior in different solvents (using continuum solvation models like PCM), studying its interaction with specific protein active sites through molecular docking, or exploring reaction mechanisms using transition state theory.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound using modern computational chemistry techniques. By leveraging DFT and TD-DFT, we can generate detailed, reliable insights into the molecule's geometry, electronic structure, spectroscopic signature, and chemical reactivity. The provided protocols and explanations demonstrate a self-validating and scientifically rigorous approach to in-silico analysis, enabling researchers to make informed predictions about the properties and potential applications of this and other substituted heterocyclic systems, thereby accelerating the pace of discovery in science and industry.

References

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational studies to explore inhibitors against the cyclin-dependent kinase 12/13 enzyme: an insilco pharmacophore modeling, molecular docking and dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4,7-Dimethoxy-1H-Indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of innovation. For a molecule like 4,7-dimethoxy-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, its solubility profile dictates its fate in synthesis, formulation, and biological systems. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. As a Senior Application Scientist, my aim is to equip you with not just the "how," but the "why," fostering a deeper understanding of the intricate dance between solute and solvent.

Physicochemical Portrait of this compound

Before delving into solubility, a foundational understanding of the molecule is paramount. This compound is a derivative of indole, characterized by the presence of two methoxy groups on the benzene ring.

-

Structure: The indole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. The methoxy groups (-OCH₃) are electron-donating, influencing the molecule's polarity and hydrogen bonding capabilities.

-

Polarity: The presence of the nitrogen atom in the pyrrole ring and the oxygen atoms in the methoxy groups imparts a degree of polarity to the molecule. However, the overall polarity will be influenced by the largely nonpolar aromatic scaffold.

-

Safety Considerations: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a lab coat, in a well-ventilated area.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][3]

The Theoretical Underpinnings of Solubility: A Scientist's Perspective

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[4] The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

The solubility of this compound in a given organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

Solvent Polarity: The polarity of the solvent is a critical determinant. Polar solvents, such as alcohols, will interact more favorably with the polar functionalities of this compound (the N-H bond and the methoxy groups) through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane, will primarily interact through weaker van der Waals forces with the aromatic rings. The electronic spectra of indole derivatives are known to be very sensitive to solvent polarity.[5][6]

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this compound. Studies on indole have shown that the presence of methanol hydrogen bonds with the π electrons of the benzene ring can explain the increase in its solubility relative to water.[7]

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.

-

Endothermic Dissolution (ΔH > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility.[8][9][10] This is the more common scenario for the dissolution of solids in liquids.[8]

-

Exothermic Dissolution (ΔH < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.[9][10]

-

Experimental Determination of Solubility: A Practical Workflow

For obtaining reliable and reproducible solubility data, a systematic experimental approach is essential. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[11][12] For more rapid screening, particularly in the early stages of drug discovery, high-throughput screening (HTS) methods are employed.[13][14][15]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of choice and then measuring the concentration of the dissolved compound in the saturated solution.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation even after some dissolves.

-

Solvent Addition: Add a known volume of each organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered samples with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[11]

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

High-Throughput Screening (HTS) for Rapid Assessment

For screening a large number of solvents or conditions, HTS methods offer a faster alternative. One common HTS technique is based on laser nephelometry, which measures the light scattering caused by precipitated particles.[13]

Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvents in a microtiter plate. The formation of a precipitate is detected by an increase in light scattering, and the solubility can be estimated from the concentration at which precipitation occurs.

Diagram of HTS Solubility Workflow:

Caption: High-throughput screening workflow for kinetic solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.9 | < 0.1 | < 0.0005 |

| Toluene | 2.4 | 1.5 | 0.0085 |

| Dichloromethane | 9.1 | 25.8 | 0.146 |

| Ethyl Acetate | 6.0 | 15.3 | 0.086 |

| Acetone | 21 | 55.2 | 0.312 |

| Ethanol | 24.5 | 42.1 | 0.238 |

| Methanol | 32.7 | 48.9 | 0.276 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

Based on the hypothetical data, a clear trend can be observed. The solubility of this compound generally increases with the polarity of the solvent, as indicated by the dielectric constant. The low solubility in nonpolar hexane and the higher solubility in polar solvents like acetone and methanol are consistent with the "like dissolves like" principle. The ability of methanol and ethanol to act as hydrogen bond donors and acceptors likely contributes to their effectiveness as solvents.

Diagram of Solubility vs. Solvent Polarity:

Caption: Relationship between solvent polarity and solubility.

Implications for Research and Development

A thorough understanding of the solubility of this compound is crucial for:

-

Synthetic Chemistry: Choosing appropriate solvents for reactions, purification (e.g., crystallization), and analysis (e.g., NMR spectroscopy).

-

Drug Discovery and Formulation: Solubility is a key factor in bioavailability.[14] Poorly soluble compounds often exhibit low absorption and bioavailability. Knowledge of solubility in various excipients is essential for developing effective drug delivery systems.

-

Materials Science: For applications in organic electronics or other materials, solubility in process-friendly solvents is a critical parameter for device fabrication.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the principles of thermodynamics and intermolecular forces. While this guide provides a robust framework for its determination and interpretation, it is imperative that researchers conduct their own empirical studies to obtain precise and accurate data for their specific applications. The methodologies outlined herein, particularly the shake-flask method, offer a reliable path to generating high-quality solubility data, thereby enabling the informed advancement of research and development involving this promising molecule.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.ca [fishersci.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Temperature's Influence on Solubility Equilibria - HSC Chemistry [hscprep.com.au]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. biopharma-asia.com [biopharma-asia.com]

Methodological & Application

The Versatile Scaffold: Application Notes and Experimental Protocols for 4,7-Dimethoxy-1H-indole

Introduction: Unveiling the Potential of a Privileged Heterocycle

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the indole ring can profoundly modulate its physicochemical properties and biological activity. Among these, methoxy-substituted indoles have garnered significant attention for their potential to enhance therapeutic efficacy. This guide focuses on 4,7-dimethoxy-1H-indole, a key building block and pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, characterization, and application in the development of novel therapeutic agents. We will delve into detailed experimental protocols, explaining the rationale behind methodological choices and providing a framework for self-validating experimental design.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. The two methoxy groups at positions 4 and 7 significantly influence the electron density distribution of the indole ring, impacting its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.19 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Generic |

| Melting Point | 88-92 °C | Generic |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate | Generic |

Spectroscopic Data:

Definitive assignment of the spectroscopic signals is crucial for reaction monitoring and final product confirmation. While a comprehensive, publicly available dataset for this compound is limited, data from closely related analogs can provide valuable reference points.[2][3]

Expected ¹H NMR (in CDCl₃, 500 MHz):

-

δ ~8.1 ppm (br s, 1H): NH proton of the indole ring.

-

δ ~7.0-7.2 ppm (m, 2H): Aromatic protons on the pyrrole ring (C2-H and C3-H).

-

δ ~6.5-6.7 ppm (m, 2H): Aromatic protons on the benzene ring (C5-H and C6-H).

-

δ ~3.9 ppm (s, 3H): Methoxy protons (OCH₃).

-

δ ~3.8 ppm (s, 3H): Methoxy protons (OCH₃).

Expected ¹³C NMR (in CDCl₃, 125 MHz):

-

δ ~150-155 ppm: Aromatic carbons attached to methoxy groups (C4 and C7).

-

δ ~130-140 ppm: Quaternary aromatic carbons of the indole ring (C3a and C7a).

-

δ ~120-125 ppm: Aromatic carbons of the pyrrole ring (C2 and C3).

-

δ ~100-110 ppm: Aromatic carbons of the benzene ring (C5 and C6).

-

δ ~55-56 ppm: Methoxy carbons (OCH₃).

Synthesis of this compound: A Detailed Protocol

Several synthetic routes to methoxy-activated indoles have been established, with the Fischer, Bischler, and Hemetsberger indole syntheses being among the most common.[4] The following protocol outlines an efficient synthesis of this compound, adapted from established methodologies for dimethoxyindoles.

Diagram 1: Synthetic Workflow for this compound

References

Application Notes and Protocols: Functionalization of the 4,7-Dimethoxy-1H-indole Core

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow for diverse biological activities.[2] Among the myriad of substituted indoles, the 4,7-dimethoxy-1H-indole core has emerged as a particularly valuable building block. The electron-donating methoxy groups at the 4- and 7-positions significantly influence the reactivity of the indole nucleus, enabling selective functionalization and the synthesis of complex molecular architectures. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5]

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the this compound core. We will delve into the regioselectivity of various transformations and provide field-proven methodologies for modification at key positions, empowering researchers in drug discovery and development to harness the full potential of this versatile scaffold.

Strategic Overview of Functionalization

The reactivity of the indole ring is dictated by the electron-rich pyrrole moiety, which generally favors electrophilic substitution at the C-3 position.[6] However, the presence of the two methoxy groups on the benzene ring of the this compound core introduces additional electronic factors that can be exploited for selective functionalization. The primary sites for modification are the N-1, C-2, C-3, and the less reactive C-5 and C-6 positions.

Figure 1: Key reactive sites and corresponding functionalization strategies for the this compound core.

Section 1: N-1 Functionalization

Modification at the N-1 position is often the initial step in a synthetic sequence, serving to protect the indole nitrogen and introduce functionalities for further elaboration.

N-Alkylation

N-alkylation is typically achieved under basic conditions to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions.

Protocol: General Procedure for N-Alkylation

-

Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF) at 0 °C, add a base (e.g., NaH, 1.2 eq.) portion-wise.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.

| Reagent/Condition | Role/Rationale | Typical Values |

| Base | Deprotonation of the indole N-H | NaH, K2CO3, Cs2CO3 |

| Solvent | Aprotic, to avoid quenching the base | DMF, THF, CH3CN |

| Temperature | Controlled to manage exothermicity | 0 °C to room temp. |

| Reaction Time | Monitored by TLC | 2 - 24 hours |

N-Arylation

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of indoles. These reactions offer a broad substrate scope and good functional group tolerance.

Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times, then add a degassed solvent (e.g., toluene, dioxane).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Section 2: C-3 Functionalization

The C-3 position of the indole nucleus is the most nucleophilic and readily undergoes electrophilic substitution.[6]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C-3 position, providing a versatile handle for further transformations.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Versatile Scaffold: Application Notes on 4,7-Dimethoxy-1H-indole in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of natural products and synthetic drugs.[1] Its inherent bioactivity is further tunable through substitution, with methoxy groups being particularly significant for their ability to enhance electronic properties and modulate pharmacological activity.[1][2] This guide provides an in-depth exploration of 4,7-dimethoxy-1H-indole, a key building block in the development of novel therapeutics. We will delve into its synthesis, biological evaluation, and the structure-activity relationships that govern its efficacy, offering detailed protocols for researchers and drug development professionals.

The Significance of Methoxy-Activated Indoles

The strategic placement of methoxy groups on the indole ring, as seen in this compound, profoundly influences the molecule's reactivity and biological interactions.[1][2] These electron-donating groups can enhance the binding affinity of the molecule to its biological targets and are a common feature in many bioactive compounds.[3] The 4,7-dimethoxy substitution pattern, in particular, offers a unique electronic and steric profile that has been exploited in the design of various therapeutic agents.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various established synthetic routes for indole formation, such as the Fischer, Bartoli, or Bischler indole syntheses.[4] A particularly efficient approach involves a one-pot reaction that yields 4,7-dimethoxyindole derivatives.[2] Below is a generalized protocol based on common synthetic strategies.

Protocol 1: Generalized One-Pot Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted and optimized for specific derivatives.

Materials:

-

2,5-dimethoxyaniline

-

α-haloketone or α-haloaldehyde

-

Base (e.g., sodium bicarbonate, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

Palladium catalyst (for cross-coupling reactions if further functionalization is desired)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Addition of Carbonyl Compound: Slowly add the α-haloketone or α-haloaldehyde (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC).

-